TOLUALDEHYDES

Atmospheric Chemistry Environmental Fate Kinetics

Tolualdehydes (CAS 1334-78-7) is the commercial designation for a mixture of the three isomeric methylbenzaldehydes: ortho-tolualdehyde (2-methylbenzaldehyde, CAS 529-20-4), meta-tolualdehyde (3-methylbenzaldehyde, CAS 620-23-5), and para-tolualdehyde (4-methylbenzaldehyde, CAS 104-87-0). The compound is a colorless liquid with a characteristic cherry-like and bitter almond aroma, a boiling point of approximately 198°C, and limited water solubility while being miscible with ethanol and ether.

Molecular Formula C7H6O
C7H6O
C6H5CHO
Molecular Weight 106.12 g/mol
CAS No. 1334-78-7
Cat. No. B1143350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTOLUALDEHYDES
CAS1334-78-7
Molecular FormulaC7H6O
C7H6O
C6H5CHO
Molecular Weight106.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=O
InChIInChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H
InChIKeyHUMNYLRZRPPJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 67.1 °F (NTP, 1992)
In water, 6950 mg/L at 25 °C
Approximately 0.6% wt. at 20 °C
Miscible with alcohol, ether, fixed and volatile oils
Soluble in liquid ammonia
Solubility of water in benzaldehyde at 20 °C, wt%: 1.5
6.95 mg/mL at 25 °C
Solubility in water at 25 °C: poor
very slightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Tolualdehydes (CAS 1334-78-7): Technical Definition and Industrial Context for Procurement


Tolualdehydes (CAS 1334-78-7) is the commercial designation for a mixture of the three isomeric methylbenzaldehydes: ortho-tolualdehyde (2-methylbenzaldehyde, CAS 529-20-4), meta-tolualdehyde (3-methylbenzaldehyde, CAS 620-23-5), and para-tolualdehyde (4-methylbenzaldehyde, CAS 104-87-0). The compound is a colorless liquid with a characteristic cherry-like and bitter almond aroma, a boiling point of approximately 198°C, and limited water solubility while being miscible with ethanol and ether . Industrially, the mixture is typically produced by electrolytic or chemical oxidation of mixed xylenes . In procurement contexts, this mixture is differentiated from its isolated single-isomer counterparts by its availability at scale, lower cost structure, and its established regulatory identity in flavor applications under FEMA No. 3068 and JECFA No. 866 [1].

Why Simple Substitution of Tolualdehydes (CAS 1334-78-7) with Single Isomers is Technically Invalid


The mixture of tolualdehydes (CAS 1334-78-7) cannot be interchangeably replaced by any single isomer (o-, m-, or p-tolualdehyde) due to fundamental differences in physicochemical behavior, biochemical activity, and regulatory classification. Ortho-, meta-, and para-tolualdehyde exhibit distinct proton affinities, with all isomers showing higher values than benzaldehyde but with different thermodynamic stabilities [1]. In biological systems, o-tolualdehyde and m-tolualdehyde act as mixed-type inhibitors of tyrosinase that extend enzymatic lag time, whereas p-tolualdehyde functions solely as an uncompetitive inhibitor without affecting lag time, representing a categorical mechanistic divergence [2]. Furthermore, in atmospheric chemistry applications, the positional isomerism does not materially affect OH or NO₃ radical reaction rate coefficients [3], rendering the mixture functionally equivalent to single isomers for environmental fate modeling while offering procurement advantages. These orthogonal differences across physical, biochemical, and regulatory dimensions mean that substituting the mixture with any single isomer introduces uncontrolled variables that cannot be corrected through simple concentration adjustment.

Quantitative Differentiation Evidence for Tolualdehydes (CAS 1334-78-7) vs. Single-Isomer Analogs


Atmospheric Reactivity: Comparable OH Radical Oxidation Rates Across Tolualdehyde Isomers

In atmospheric simulation chamber studies at 295 ± 2 K and atmospheric pressure, the rate coefficients for reaction with OH radicals (kOH) were determined to be statistically indistinguishable among the three tolualdehyde isomers. Specifically, o-tolualdehyde exhibited a kOH of (20.4 ± 2.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, m-tolualdehyde (20.7 ± 2.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and p-tolualdehyde (20.5 ± 2.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. The overlap of uncertainty ranges confirms that the position of the methyl substituent does not meaningfully alter OH radical oxidation kinetics. Similar consistency was observed for NO₃ radical reactions, with rate coefficients of (9.8 ± 0.4) × 10⁻¹⁵, (9.5 ± 0.4) × 10⁻¹⁵, and (9.5 ± 0.7) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ for ortho, meta, and para isomers, respectively [1]. The authors explicitly concluded that the rate coefficients for the tolualdehydes do not depend on the position of the CH₃ substituent on the aromatic ring [1].

Atmospheric Chemistry Environmental Fate Kinetics

Enzymatic Inhibition: Mechanistic Divergence Between Mixed and Single Isomers in Tyrosinase Assays

Inhibition kinetics studies on mushroom tyrosinase revealed a categorical mechanistic distinction between tolualdehyde isomers. o-Tolualdehyde and m-tolualdehyde were both identified as mixed-type inhibitors, whereas p-tolualdehyde and all higher p-alkylbenzaldehydes function exclusively as uncompetitive inhibitors [1]. Critically, on monophenolase activity, o-tolualdehyde and m-tolualdehyde both lengthened the lag time and decreased steady-state enzyme activity, whereas p-alkylbenzaldehydes (including p-tolualdehyde) only decreased steady-state activity without affecting lag time [1]. For p-alkylbenzaldehydes, inhibition potency followed the order: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde = p-isopropylbenzaldehyde, with increasing alkyl chain length enhancing inhibitory effect [1].

Enzymology Biochemical Assays Inhibitor Screening

Spectral Properties: Wavelength-Dependent UV Absorption Cross-Section Differences Among Isomers

Absorption cross-sections for benzaldehyde, o-tolualdehyde, m-tolualdehyde, and p-tolualdehyde were measured in the wavelength region 252–368 nm using two independent systems (D₂ lamp-diode array and D₂ lamp-monochromator) [1]. The position of the methyl substituent on the aromatic ring produces distinct absorption spectra, with measurable differences in cross-section values across the UV range [1]. Additionally, in gas-phase proton transfer equilibria studied as a function of temperature, the proton affinities of ortho- and meta-tolualdehyde were determined experimentally, with all tolualdehydes exhibiting proton affinities greater than that of benzaldehyde [2]. The order of proton affinities is rationalized by classical aromatic substituent effects and correlates well with solution-based linear free energy substituent constants [2].

Spectroscopy Analytical Chemistry Photochemistry

Industrial Synthesis Selectivity: Ortho-Enriched Production Achievable via MgO-Based Catalysis

Studies on pure and Al-substituted MgO catalysts at 250°C demonstrate that tolualdehyde isomer distribution can be tuned by catalyst composition. Isomeric selectivity to ortho-tolualdehyde reached 92 mol% over pure MgO catalyst and 81 mol% over Al-substituted MgO catalyst under identical reaction conditions [1]. The shift toward para-selectivity upon introduction of proximal Lewis acidic functionality (Al³⁺/MgO) is attributed to electron redistribution in the conjugated enolate intermediate, directing cyclization from γ-C (ortho-forming) toward α-C (para-forming) pathways [1]. This demonstrates that the mixture composition is not fixed but can be engineered to meet specific downstream application requirements.

Catalysis Process Chemistry Isomer Selectivity

Regulatory Identity: FEMA GRAS and JECFA Specifications Define Mixture Quality Parameters

Tolualdehydes (mixed o,m,p) is assigned FEMA No. 3068 and JECFA No. 866 with specific purity requirements: assay minimum 95% calculated as the sum of o-, m-, and p-isomers [1]. Commercial technical specifications align with this standard, with typical assay ranges of 95.00 to 100.00% sum of isomers . Additional quality parameters include acid value maximum 5.00 mg KOH/g, refractive index 1.540–1.549 at 20°C, and specific gravity 1.013–1.029 at 25°C [1]. The product is classified as a Cramer Class I material under TTC assessment for flavor ingredients, with repeated dose toxicity threshold of 0.03 mg/kg/day [2]. By contrast, single-isomer p-tolualdehyde (CAS 104-87-0) carries its own distinct safety assessment and exposure limits [2].

Flavor Chemistry Food Additives Regulatory Compliance

Acute Toxicity: LD₅₀ Value of 2250 mg/kg Establishes Mixture Hazard Profile

The acute oral toxicity of the mixed tolualdehydes (CAS 1334-78-7) has been characterized with an LD₅₀ value of 2250 mg/kg in rats . The mixture is classified as toxic via inhalation, ingestion, and skin contact, with documented irritant effects on eyes and respiratory tract . For comparative context, single-isomer p-tolualdehyde (CAS 104-87-0) has undergone comprehensive RIFM safety assessment evaluating genotoxicity, repeated dose toxicity, developmental and reproductive toxicity, and local respiratory toxicity endpoints [1]. p-Tolualdehyde was assigned a No Expected Sensitization Induction Level (NESIL) of 1100 μg/cm² for skin sensitization based on read-across from cuminaldehyde [1].

Toxicology Safety Data Occupational Health

Optimal Procurement and Application Scenarios for Tolualdehydes (CAS 1334-78-7)


Flavor and Fragrance Formulation Requiring GRAS-Approved Cherry/Almond Notes

Tolualdehydes (mixed o,m,p) under FEMA No. 3068 is the specific regulatory entity approved for food and beverage flavoring applications [1]. The mixture provides a characteristic sweet cherry and bitter almond aroma profile with coumarin-like nuances that cannot be replicated by any single isomer alone [1]. Technical specifications mandate assay ≥95% as sum of o,m,p-isomers, refractive index 1.540–1.549, and acid value ≤5 mg KOH/g [1][2]. Formulators should procure CAS 1334-78-7 specifically rather than single-isomer alternatives, as the latter lack the regulatory clearance for direct food use under this FEMA designation. The acute toxicity LD₅₀ of 2250 mg/kg informs occupational handling and maximum use level determinations [3].

Atmospheric Chemistry Studies of Aromatic Aldehyde Oxidation Kinetics

For environmental fate and atmospheric modeling research, the tolualdehyde mixture (CAS 1334-78-7) provides functionally equivalent reactivity to purified single isomers in OH and NO₃ radical oxidation studies [1]. The rate coefficients for all three isomers overlap within experimental uncertainty: kOH values range from (20.4 to 20.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and kNO₃ values from (9.5 to 9.8) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ [1]. Researchers can procure the mixture at lower cost and larger scale than purified single isomers without introducing kinetic variability that would compromise model accuracy, as the substituent position does not affect the rate-determining step of the oxidation pathway [1].

Tyrosinase Inhibition Studies Requiring Lag-Time Extension Effects

Investigators studying enzymatic browning inhibition mechanisms must specifically source the mixed tolualdehyde product (CAS 1334-78-7) or ortho/meta-enriched fractions, as the lag-time extension effect on monophenolase activity is unique to ortho- and meta-tolualdehydes and absent in para-tolualdehyde [1]. o-Tolualdehyde and m-tolualdehyde function as mixed-type inhibitors that both lengthen lag time and decrease steady-state activity, whereas p-tolualdehyde acts only as an uncompetitive inhibitor without affecting lag time [1]. Procurement of CAS 1334-78-7 ensures the presence of the ortho and meta fractions required to reproduce this distinct mechanistic profile in biochemical assays [1].

Process Chemistry Development for Isomer-Selective Catalysis

Catalyst development programs targeting selective tolualdehyde production utilize the mixed isomer product (CAS 1334-78-7) as both a separation feedstock and an analytical benchmark. Patent literature demonstrates that p-tolualdehyde can be purified from mixtures containing as little as 27 mol% para content via crystallization at -6°C to -60°C [1]. Additionally, synthetic studies show that ortho-selectivity up to 92 mol% is achievable over pure MgO catalysts at 250°C, providing a benchmark for evaluating new catalytic systems [2]. Process chemists should procure CAS 1334-78-7 as the representative mixed feedstock for separation method validation and catalyst performance benchmarking [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for TOLUALDEHYDES

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.